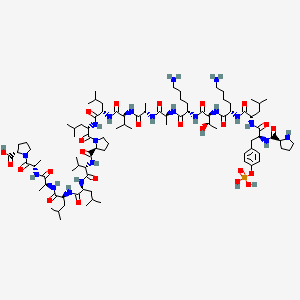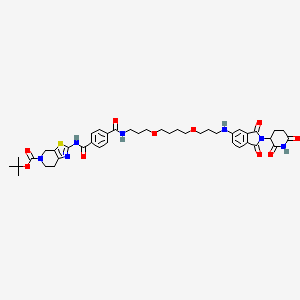
Deoxycytidine triphosphate-15N3 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxycytidine triphosphate-15N3 (dilithium) is a nucleoside triphosphate that is labeled with nitrogen-15 isotopes. It is a derivative of deoxycytidine triphosphate, which is one of the four nucleotides used in the synthesis of deoxyribonucleic acid (DNA). The nitrogen-15 labeling makes it particularly useful in various scientific research applications, including DNA synthesis, real-time polymerase chain reaction (PCR), complementary DNA (cDNA) synthesis, and DNA sequencing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of deoxycytidine triphosphate-15N3 (dilithium) involves the incorporation of nitrogen-15 isotopes into the deoxycytidine triphosphate molecule. This can be achieved through a series of chemical reactions that introduce the nitrogen-15 labeled atoms into the cytosine base of the nucleotide. The reaction conditions typically involve the use of specific reagents and catalysts that facilitate the incorporation of the isotopes without altering the overall structure of the nucleotide .
Industrial Production Methods
Industrial production of deoxycytidine triphosphate-15N3 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to produce large quantities of the compound. The production process is optimized to ensure high purity and yield, making the compound suitable for various research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Deoxycytidine triphosphate-15N3 (dilithium) undergoes several types of chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the nucleotide.
Hydrolysis: The cleavage of the triphosphate group to release energy.
Base Pairing: The formation of hydrogen bonds with complementary nucleotides during DNA synthesis.
Common Reagents and Conditions
Common reagents used in the reactions involving deoxycytidine triphosphate-15N3 (dilithium) include:
Enzymes: Such as DNA polymerase for DNA synthesis.
Buffers: To maintain the pH and ionic strength of the reaction mixture.
Metal Ions: Such as magnesium ions, which are essential cofactors for enzymatic reactions.
Major Products Formed
The major products formed from the reactions involving deoxycytidine triphosphate-15N3 (dilithium) include:
DNA Strands: Synthesized during DNA replication and PCR.
Complementary DNA: Formed during cDNA synthesis.
Wissenschaftliche Forschungsanwendungen
Deoxycytidine triphosphate-15N3 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving nucleic acid metabolism and synthesis.
Biology: Employed in DNA synthesis, PCR, and sequencing to study genetic material.
Medicine: Utilized in diagnostic techniques and research on genetic disorders.
Industry: Applied in the production of nucleic acid-based products and technologies.
Wirkmechanismus
The mechanism of action of deoxycytidine triphosphate-15N3 (dilithium) involves its incorporation into DNA strands during synthesis. The nitrogen-15 labeled nucleotide pairs with its complementary base (guanine) through hydrogen bonding, allowing the DNA polymerase enzyme to extend the DNA strand. The labeled nucleotide serves as a marker, enabling researchers to track and quantify DNA synthesis and other related processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxyadenosine triphosphate: Another nucleotide used in DNA synthesis.
Deoxyguanosine triphosphate: A nucleotide that pairs with cytosine during DNA synthesis.
Deoxythymidine triphosphate: A nucleotide that pairs with adenine during DNA synthesis.
Uniqueness
Deoxycytidine triphosphate-15N3 (dilithium) is unique due to its nitrogen-15 labeling, which allows for precise tracking and quantification in various research applications. This isotopic labeling provides a distinct advantage over other nucleotides that do not have such labeling, making it particularly valuable in studies involving nucleic acid metabolism and synthesis .
Eigenschaften
Molekularformel |
C9H14Li2N3O13P3 |
|---|---|
Molekulargewicht |
482.1 g/mol |
IUPAC-Name |
dilithium;[[[(2R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O13P3.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1/i10+1,11+1,12+1;; |
InChI-Schlüssel |
JYCAZSFRQWDZGU-XXWMXETOSA-L |
Isomerische SMILES |
[Li+].[Li+].C1[C@@H](O[C@@H](C1O)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])[15N]2C=CC(=[15N]C2=O)[15NH2] |
Kanonische SMILES |
[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(2R,5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12369165.png)


![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)







![3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one](/img/structure/B12369255.png)
